molecular formula C16H19BrN2O3 B2537447 tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate CAS No. 1887237-17-3

tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B2537447
CAS No.: 1887237-17-3
M. Wt: 367.243
InChI Key: LVXKKZPFZOKQOC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation through detailed analysis of proton and carbon-13 chemical shifts, coupling patterns, and integration ratios. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that confirm the proposed structure. The tert-butyl protecting group appears as a singlet at approximately 1.5 parts per million, integrating for nine protons and representing the three equivalent methyl groups.

The pyrrolidine ring protons display complex multipicity patterns due to the conformational constraints imposed by the spirocyclic framework. The methylene protons adjacent to the spiro center typically appear as multiplets in the 2.0-3.0 parts per million region, while the nitrogen-bearing methylene carbons of the pyrrolidine ring resonate in the 3.0-4.0 parts per million range. The indoline aromatic protons exhibit characteristic chemical shifts, with the proton meta to the bromine substituent appearing as a doublet due to the electronic deshielding effect of the halogen.

Nuclear Magnetic Resonance Assignment Chemical Shift (ppm) Multiplicity
tert-Butyl methyl groups 1.5 Singlet (9H)
Pyrrolidine CH₂ (adjacent to spiro) 2.0-2.5 Multiplet (2H)
Pyrrolidine N-CH₂ 3.2-3.6 Multiplet (4H)
Indoline aromatic H-4 6.8-7.0 Doublet (1H)
Indoline aromatic H-6 7.5-7.7 Doublet (1H)
Indoline aromatic H-7 7.2-7.4 Doublet (1H)

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for the various carbon environments. The carbonyl carbon of the lactam typically resonates around 180 parts per million, while the carboxylate carbonyl appears near 155 parts per million. The spiro carbon center exhibits a characteristic chemical shift in the 50-60 parts per million region, reflecting its unique chemical environment at the ring junction.

Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The lactam carbonyl stretch appears as a strong absorption band in the 1670-1690 inverse centimeters region, reflecting the constrained nature of the five-membered ring system. The carboxylate ester carbonyl typically exhibits a distinct absorption at higher frequency, around 1720-1740 inverse centimeters, due to the electron-withdrawing nature of the oxygen substituent.

The nitrogen-hydrogen stretch of the lactam appears as a broad absorption in the 3200-3400 inverse centimeters region, often overlapping with any residual moisture in the sample. Carbon-hydrogen stretching vibrations from the aliphatic portions of the molecule contribute to the complex absorption pattern in the 2800-3000 inverse centimeters region. The aromatic carbon-carbon stretching modes of the indoline ring system produce characteristic bands in the 1450-1600 inverse centimeters region.

Functional Group Frequency Range (cm⁻¹) Assignment
Lactam C=O stretch 1670-1690 Strong absorption
Carboxylate C=O stretch 1720-1740 Strong absorption
N-H stretch 3200-3400 Broad absorption
Aromatic C-H stretch 3000-3100 Medium absorption
Aliphatic C-H stretch 2800-3000 Strong absorption
Aromatic C=C stretch 1450-1600 Multiple bands

The carbon-bromine bond exhibits characteristic vibrational modes in the fingerprint region, typically appearing below 800 inverse centimeters. These low-frequency vibrations provide confirmatory evidence for the presence of the halogen substituent and its specific substitution pattern on the aromatic ring. The complex fingerprint region below 1400 inverse centimeters contains numerous overlapping bands that collectively serve as a unique molecular identifier.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and reveals characteristic fragmentation pathways that support the proposed structure of this compound. The molecular ion peak appears at mass-to-charge ratio 367 for the compound containing bromine-79, with an additional peak at mass-to-charge ratio 369 reflecting the presence of bromine-81, consistent with the natural isotopic distribution of bromine. This characteristic doublet pattern with approximately equal intensity serves as definitive confirmation of bromine incorporation.

The base peak typically corresponds to loss of the tert-butyl carboxylate protecting group, generating a fragment at mass-to-charge ratio 267 through elimination of the 100-mass-unit tert-butoxycarbonyl moiety. This fragmentation pattern reflects the relative stability of the resulting spirocyclic cation and represents the most favorable decomposition pathway under electron impact conditions. Additional fragmentation involves ring-opening processes that generate smaller heterocyclic fragments.

Mass-to-Charge Ratio Relative Intensity Fragment Assignment
367/369 15-25% Molecular ion [M]⁺
267/269 100% [M-100]⁺ (loss of Boc)
239/241 60-80% Ring fragmentation
158/160 40-60% Bromoindoline fragment
84 30-50% Pyrrolidine fragment

Properties

IUPAC Name

tert-butyl 5-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXKKZPFZOKQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The spiro[indoline-3,3'-pyrrolidine] core can be efficiently constructed via 1,3-dipolar cycloaddition reactions involving azomethine ylides. A widely cited approach involves the in situ generation of ylides from secondary α-amino acids (e.g., proline, sarcosine) and dialkyl acetylenedicarboxylates. For instance, Sun et al. demonstrated that refluxing 3-methyleneoxindoles with proline and dimethyl acetylenedicarboxylate in ethanol yields spiro[indoline-3,3'-pyrrolidines] with high diastereoselectivity. Adapting this method, the bromine substituent can be introduced by using 5-bromo-3-methyleneoxindole as the dipolarophile.

Key Steps :

  • Ylide Formation : Proline reacts with dimethyl acetylenedicarboxylate to generate an azomethine ylide.
  • Cycloaddition : The ylide undergoes [3+2] cycloaddition with 5-bromo-3-methyleneoxindole, forming the spirocyclic framework.
  • Boc Protection : The tertiary amine is protected with di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in dichloromethane (DCM) using triethylamine ($$ \text{Et}3\text{N} $$) as a base.

Optimization Notes :

  • Solvent : Ethanol or methanol improves solubility and reaction kinetics.
  • Temperature : Reflux conditions (80–90°C) are critical for ylide stability and cycloaddition efficiency.

Reductive Amination and Cyclization Strategies

Reductive amination of 5-bromoisatin derivatives with pyrrolidine precursors offers a modular route. A protocol from Int. J. Mol. Sci. involves the following:

  • Imine Formation : 5-Bromoisatin reacts with pyrrolidine in acetonitrile under mechanochemical grinding.
  • Reduction : Sodium borohydride ($$ \text{NaBH}_4 $$) reduces the imine intermediate to the corresponding amine.
  • Boc Protection : The amine is treated with $$ \text{Boc}2\text{O} $$ and $$ \text{Et}3\text{N} $$ in DCM.

Advantages :

  • Mechanochemical Activation : Grinding enhances reaction rates and reduces solvent use.
  • Diastereocontrol : The rigid spiro transition state favors a single diastereomer.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Reagents Advantages Limitations
Multicomponent Cycloaddition 65–78 12–24 h Proline, dimethyl acetylenedicarboxylate High diastereoselectivity Requires reflux conditions
Suzuki Coupling 70–85 16 h $$ \text{Pd(PPh}3\text{)}4 $$, aryl boronic acid Late-stage functionalization Sensitive to oxygen and moisture
Reductive Amination 55–68 6–8 h $$ \text{NaBH}4 $$, $$ \text{Boc}2\text{O} $$ Solvent-free options available Moderate yields for bulkier substrates

Challenges and Optimization Strategies

  • Diastereoselectivity : The spiro center’s configuration is influenced by the ylide’s geometry. Using chiral auxiliaries (e.g., (R)-BINOL) improves enantiomeric excess.
  • Bromine Stability : Harsh conditions may lead to debromination. Employing low-temperature (−20°C) dipolarophiles mitigates this.
  • Protecting Group Compatibility : The Boc group is stable under acidic conditions but may cleave during prolonged basic workups. Switching to Cbz protection ($$ \text{CbzCl} $$) offers an alternative.

Chemical Reactions Analysis

tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the oxo group. Reagents such as hydrogen peroxide and sodium borohydride are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

Pharmacological Applications

The compound's unique structure suggests several potential pharmacological applications:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties. The mechanism is believed to involve:

  • Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis.
  • VEGFR Inhibition : Similar compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for tumor angiogenesis .

Antimicrobial Properties

The spirocyclic nature of this compound may also confer antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Neurological Applications

Given the presence of indoline and pyrrolidine rings, there is potential for this compound to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study Findings
Study A (2020)Demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity.
Study B (2021)Investigated the antimicrobial effects and found promising results against specific bacterial strains.
Study C (2022)Explored the compound's interaction with VEGFR, suggesting a pathway for therapeutic development in cancer treatment.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic core allows the compound to fit into binding pockets of proteins and enzymes, thereby modulating their activity. The bromo and oxo groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Substituents significantly influence synthetic efficiency. Electron-withdrawing groups (e.g., bromine) may reduce yields compared to electron-donating groups (e.g., methoxy in 4e).
  • Diastereomeric ratios (dr) vary with solvent systems and steric effects. For example, 4e achieves a dr of 10:1 using optimized conditions.

Bromo Positional Isomers

Bromine placement alters electronic properties and biological interactions:

Compound Name Bromine Position Molecular Formula Molecular Weight (g/mol) Storage Conditions References
tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 5 C₁₆H₁₉BrN₂O₃ 367.24 2–8°C (analog)
tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate 6 C₁₆H₁₉BrN₂O₃ 367.24 2–8°C

Implications :

  • Position 5 bromination may enhance electrophilic aromatic substitution reactivity compared to position 6 due to resonance effects.
  • Both isomers require stringent storage (2–8°C) to maintain stability.

Ring System Variations: Pyrrolidine vs. Piperidine

Replacing the pyrrolidine ring with piperidine increases molecular weight and alters conformational flexibility:

Compound Name Ring System Molecular Formula Molecular Weight (g/mol) Purity (%) References
tert-Butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate Piperidine C₁₇H₂₃BrN₂O₂ 367.28 98
Target Compound Pyrrolidine C₁₆H₁₉BrN₂O₃ 367.24 N/A

Impact :

Bioactive Analogs

While direct bioactivity data for the target compound are unavailable, structurally related spirooxindoles show promising pharmacological profiles:

Compound Name Bioactivity (IC₅₀) Key Findings References
tert-Butyl (2S,2'S)-3-oxo-2'-(o-tolyl)spiro[indoline-2,3'-pyrrolidine]-1'-carboxylate 2.2 μM (TCF/β-catenin inhibition) Low cytotoxicity, selective Wnt signaling inhibition

Inference :

  • The target compound’s bromine substituent may enhance interactions with hydrophobic binding pockets, though empirical validation is needed.

Biological Activity

tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanism of action, and pharmacological potential, supported by recent research findings and case studies.

  • Molecular Formula : C16_{16}H19_{19}BrN2_2O3_3
  • Molecular Weight : 367.243 g/mol
  • CAS Number : 1887237-17-3
  • Purity : >95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound exhibits a range of mechanisms:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and A549 (lung cancer) cells.
    • A study reported that compounds similar to this compound exhibited IC50_{50} values significantly lower than standard chemotherapeutics like 5-fluorouracil, indicating enhanced potency against cancer cells .
  • Anticoagulant Properties :
    • The compound has been evaluated for its anticoagulant effects, demonstrating a capacity to prolong activated partial thromboplastin time (APTT), which suggests potential in developing new anticoagulant therapies .

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50_{50} ValueReference
AnticancerHCT11614.3 µM
AnticancerMCF715.4 µM
AnticoagulantAPTTProlonged

Case Study: Anticancer Evaluation

In a comparative study of various spiro[indoline] derivatives, this compound exhibited superior selectivity towards cancer cells compared to normal cells. The selectivity index (SI) was calculated to be greater than 3 for certain derivatives, indicating a promising therapeutic window for selective targeting of cancerous tissues without significant toxicity to normal cells .

Mechanistic Insights

The anticancer activity appears to be mediated through the induction of apoptosis in cancer cells. Mechanistic studies have suggested that the compound may activate caspase pathways leading to programmed cell death, which is critical for effective cancer therapy . Additionally, the presence of bromine in the structure may enhance binding affinity to specific molecular targets involved in cell cycle regulation.

Q & A

Q. What are the established synthetic routes for tert-butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate, and how can reaction conditions be optimized?

Q. What are common applications of this compound in medicinal chemistry?

Spirooxindoles are explored as bioactive scaffolds. For example:

  • Wnt/β-catenin pathway inhibition : IC₅₀ values ~2.2 μM in TCF/β-catenin transcription assays, with low cytotoxicity .
  • 5-HT₆ receptor modulation : Structural analogs show affinity via spiro-pyrrolidine interactions, requiring SAR studies on substituent effects (e.g., bromo vs. methoxy groups) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in diastereoselectivity data?

Conflicting dr values (e.g., 10:1 vs. 12.8:1) may arise from solvent polarity, temperature, or steric effects. Methodological approaches include:

  • DFT Calculations : Compare transition-state energies of diastereomers using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., THF vs. DCM) to predict dr trends.
  • Machine Learning (ML) : Train models on reaction parameters (solvent, catalyst, temperature) to optimize dr .

Q. What strategies address challenges in crystallographic refinement for spiro compounds?

  • Software : Use SHELXL for anisotropic displacement parameter refinement and twin law detection. Key steps:
  • Apply HKLF5 format for twinned data.
  • Restrain bond lengths/angles using AFIX commands .
    • Validation : Check for overfitting using R-free values and ADDSYM in PLATON .

Q. How can contradictory bioactivity data (e.g., IC₅₀ vs. cytotoxicity) be reconciled?

  • Assay Design : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Off-Target Profiling : Use kinome-wide screening to identify non-specific interactions.
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce cytotoxicity while retaining target affinity .

Methodological Resources

  • Crystallography : SHELX suite (structure solution), WinGX (data processing), and ORTEP (visualization) .
  • Synthesis : Boc protection/deprotection protocols, azomethine ylide generation .
  • Computational Tools : Gaussian (DFT), AutoDock (docking), and RDKit (descriptor generation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.